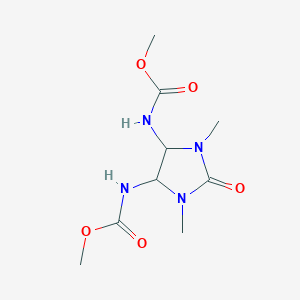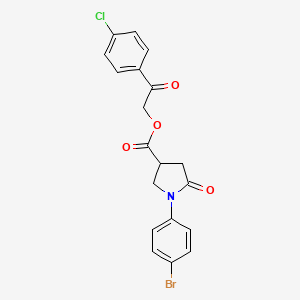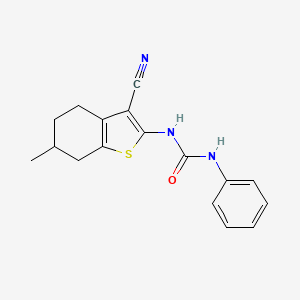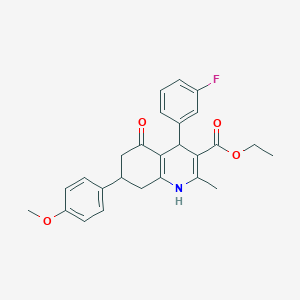![molecular formula C16H24ClNO2 B4929281 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Wirkmechanismus
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor. The β2-adrenergic receptor is activated by the endogenous ligand, epinephrine, and the synthetic agonist, isoproterenol. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates protein kinase A, which phosphorylates various target proteins, leading to various physiological responses. Blockade of the β2-adrenergic receptor by 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 inhibits this signaling pathway, leading to the inhibition of various physiological responses.
Biochemical and Physiological Effects:
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been shown to have various biochemical and physiological effects. It inhibits the relaxation of airway smooth muscles, leading to the constriction of the airways. It also inhibits the release of insulin from pancreatic β-cells, leading to the elevation of blood glucose levels. It inhibits lipolysis in adipose tissue, leading to the accumulation of fat. It also inhibits the activation of immune cells, leading to the inhibition of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific inhibition of β2-adrenergic receptor signaling. It is also a well-characterized compound, with extensive data available on its pharmacological properties. However, 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 also has some limitations. It has a short half-life in vivo, which limits its use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the use of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses in various pathological conditions. Additionally, the development of new β2-adrenergic receptor antagonists with improved pharmacological properties is an area of future research.
Synthesemethoden
The synthesis of 4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 involves the reaction between 4-(4-chloro-2,6-dimethylphenoxy)butylamine and morpholine. The reaction is carried out in the presence of a base and a catalyst. The product is then purified using chromatography techniques. The purity of the product is confirmed using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, respiratory function, glucose metabolism, and immune function. It has also been used to study the role of β2-adrenergic receptors in cancer, obesity, and diabetes.
Eigenschaften
IUPAC Name |
4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(17)12-14(2)16(13)20-8-4-3-5-18-6-9-19-10-7-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFXPOHYZOWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)


![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4929294.png)

![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)